N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-10-16(6-7-16)19-15(21)12-3-1-11(2-4-12)14(20)13-5-8-18-9-13/h1-5,8-9,18H,6-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAGSSKIHBCICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=C(C=C2)C(=O)C3=CNC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyanocyclopropyl Group: This step involves the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions to introduce the cyano group.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The final step involves coupling the cyanocyclopropyl group and the pyrrole ring with a benzamide derivative using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The pyrrole-3-carbonyl substituent differs from the thiophene or oxadiazole moieties in and , which are known to modulate lipophilicity and binding kinetics .
Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from analogs:
Notes:
- The cyanocyclopropyl group may reduce aqueous solubility compared to the hydrophilic sulfamoyl in LMM5 .
Key Insights :
- Unlike LMM5’s antifungal activity, the target compound’s cyanocyclopropyl group might prioritize metabolic stability over rapid cellular uptake .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step protocols, such as:
Amide Coupling : Reacting 4-(1H-pyrrole-3-carbonyl)benzoic acid with 1-cyanocyclopropylamine using coupling agents like HATU or EDC in anhydrous DMF .
Protecting Group Strategies : Protecting the pyrrole nitrogen during synthesis to prevent unwanted side reactions, followed by deprotection under mild acidic conditions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM for steric hindrance reduction) and temperature (0–25°C) to enhance yield and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm the benzamide backbone and substituents (e.g., pyrrole carbonyl at ~165 ppm, cyanocyclopropyl signals at ~1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H] ~322.12) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays, noting IC values .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
- Solubility Testing : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity and metabolic stability?
- Answer :
- Core Modifications : Replace the pyrrole-3-carbonyl group with other heterocycles (e.g., pyrazole, imidazole) to probe hydrogen-bonding interactions .
- Cyanocyclopropyl Adjustments : Introduce substituents (e.g., methyl, fluoro) to the cyclopropyl ring to evaluate steric and electronic effects on target binding .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to identify oxidation or hydrolysis hotspots .
Q. What computational strategies are effective for predicting binding modes and off-target risks?
- Answer :
- Docking Simulations : Use Glide (Schrödinger) for rigid-receptor docking, applying OPLS-AA force fields to account for ligand flexibility and solvation effects .
- Molecular Dynamics (MD) : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residue interactions .
- Off-Target Screening : Employ similarity-based tools (e.g., SwissTargetPrediction) to prioritize unrelated targets (e.g., GPCRs, ion channels) for experimental validation .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Answer :
- Assay Replication : Repeat experiments in triplicate using orthogonal methods (e.g., SPR for binding affinity vs. functional cell-based assays) .
- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to rule out artifactual inhibition .
- Proteomic Profiling : Use thermal shift assays (TSA) or CETSA to confirm target engagement in cellular lysates .
Q. What strategies are recommended for identifying and characterizing reactive metabolites?
- Answer :
- Trapping Experiments : Incubate with glutathione (GSH) or KCN to trap reactive electrophiles (e.g., epoxides, iminium ions) formed via cytochrome P450 metabolism .
- High-Resolution MS/MS : Fragment ions at m/z differences of 129.04 (GSH adducts) or 27.99 (cyanide adducts) confirm reactive intermediates .
- CYP Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
Methodological Considerations
Q. How can researchers mitigate solubility issues during in vitro assays?
- Answer :
- Co-Solvent Systems : Use DMSO concentrations ≤0.1% (v/v) supplemented with cyclodextrins or surfactants (e.g., Tween-80) .
- pH Adjustment : Prepare stock solutions in mildly acidic (pH 4.5) or basic (pH 9.0) buffers to enhance ionization .
Q. What crystallographic techniques are suitable for elucidating its 3D structure?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
